molecular formula C18H20N4O3S B6527838 N-{1-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-methoxyacetamide CAS No. 1019095-57-8

N-{1-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-1H-pyrazol-5-yl}-2-methoxyacetamide

Cat. No. B6527838
CAS RN: 1019095-57-8
M. Wt: 372.4 g/mol
InChI Key: IJLYJZNXXHQDHX-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis information for this compound is not available, similar compounds have been synthesized through various methods. For instance, N-(p-ethoxyphenyl) group on β-lactams can be oxidatively removed by ceric ammonium nitrate in good yield .

Scientific Research Applications

Antitubercular Activity

The compound has been investigated for its potential as an antitubercular agent. Researchers have synthesized derivatives derived from pyridine and indole, including (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives. These derivatives were tested against Mycobacterium tuberculosis (H37Ra MTB) and Mycobacterium bovis (BCG) in vitro .

N-Dearylation of β-Lactams

The compound contains an N-(p-ethoxyphenyl) group on β-lactams. Research has shown that this group can be oxidatively removed by ceric ammonium nitrate (CAN) in good yield. Specifically, fourteen new N-(p-ethoxyphenyl)-2-azetidinones were synthesized through standard [2+2] ketene-imine cycloadditions (Staudinger reaction). Treatment of these compounds with CAN yielded the N-dearylated 2-azetidinones in good to excellent yields. The optimization of reaction conditions, including solvent, molar equivalents of CAN, and temperature, has been investigated .

Unexpected Triazol-3-One Formation

Interestingly, a new triazol-3-one compound resulted unexpectedly from the reduction reaction of a heterocyclic thioketone using sodium borohydride in pyridine containing a small amount of water. The structure of this new compound was characterized using FT-IR, 1D and 2D NMR, and HRMS spectroscopic methods .

properties

IUPAC Name

N-[2-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-5-methylpyrazol-3-yl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3S/c1-4-25-14-7-5-13(6-8-14)15-11-26-18(19-15)22-16(9-12(2)21-22)20-17(23)10-24-3/h5-9,11H,4,10H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJLYJZNXXHQDHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)N3C(=CC(=N3)C)NC(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(4-(4-ethoxyphenyl)thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-methoxyacetamide

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